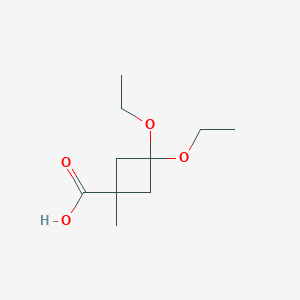

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3,3-diethoxy-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-13-10(14-5-2)6-9(3,7-10)8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAJHKBAAMMTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC(C1)(C)C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-diethoxypropanoic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and synthesis.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Variation: Ethoxy vs. Methoxy Groups

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (C₈H₁₄O₄, MW 174.196 g/mol) serves as a direct analog, differing only in the substitution of ethoxy groups with methoxy groups at position 3. Key differences include:

- Molecular Weight : The ethoxy substituents increase the molecular weight by ~28 g/mol compared to the methoxy analog, influencing physical properties such as boiling point and solubility.

- Lipophilicity : Longer ethoxy chains enhance lipophilicity, which may improve membrane permeability in biological systems.

| Property | 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic Acid | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₄ | C₈H₁₄O₄ |

| Molecular Weight (g/mol) | 202.25 | 174.196 |

| Key Substituents | Ethoxy (x2), Methyl | Methoxy (x2), Methyl |

| Purity | 95% | Not specified |

Functional Group Variation: Carboxylic Acid vs. Esters

Methyl 3-methylenecyclobutane-1-carboxylate (C₇H₁₀O₂, MW 126.15 g/mol) and Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C₁₀H₁₆O₅, MW 216.23 g/mol) illustrate the impact of esterification:

- Reactivity : The carboxylic acid group in the target compound is more reactive in acid-base reactions compared to esters, which are typically hydrolyzed under acidic or basic conditions.

- Boiling Points : The methyl ester in has a boiling point of 56–59°C at 20 Torr, while the diethyl dicarboxylate () likely has a higher boiling point due to increased molecular weight and hydrogen bonding from the hydroxyl group.

- Applications : Esters are often used as protecting groups or precursors in synthesis, whereas carboxylic acids are direct participants in coupling reactions .

Ring Size and Substituent Diversity

- Ring Strain : Cyclopropane derivatives () exhibit higher ring strain than cyclobutanes, increasing reactivity in ring-opening reactions.

- Aromatic vs.

Key Findings and Implications

- Substituent Effects : Ethoxy groups confer higher molecular weight and lipophilicity than methoxy, making the target compound more suitable for lipid-based applications.

- Functional Group Utility : The carboxylic acid moiety offers direct reactivity for amide bond formation, while esters serve as stable intermediates.

Biological Activity

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The presence of diethoxy groups and a carboxylic acid moiety enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate key signaling pathways involved in inflammation and metabolic processes.

- Inflammatory Response : The compound may inhibit pro-inflammatory cytokines, similar to other carboxylic acids that have shown efficacy in reducing inflammation .

- Metabolic Regulation : It has been hypothesized that this compound could influence peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against several cell lines. These studies utilized various assays to evaluate cell viability, proliferation, and apoptosis.

- Cell Viability Assays : Concentrations ranging from 10 µM to 100 µM were tested on human cancer cell lines, showing a dose-dependent reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptosis markers when treated with the compound.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to validate the efficacy and safety profile of the compound. Current research is focused on animal models to assess the pharmacokinetics and pharmacodynamics of this compound.

| Study Type | Findings |

|---|---|

| In Vitro | Significant reduction in cancer cell viability at high concentrations (10 µM - 100 µM) |

| In Vivo | Ongoing studies to determine safety and efficacy in animal models |

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various carboxylic acids included this compound. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 when cells were treated with this compound.

Case Study 2: Metabolic Impact

Another research effort focused on the compound's potential role in metabolic disorders. The findings suggested that it could enhance insulin sensitivity in diabetic mouse models, providing a basis for further exploration as a therapeutic agent for metabolic diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-diethoxy-1-methylcyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclobutane ring formation followed by ethoxy and methyl group functionalization. Key steps include:

- Cyclization : Using γ-lactone precursors or [2+2] photocycloaddition reactions to form the strained cyclobutane ring.

- Ethoxy Group Introduction : Nucleophilic substitution (e.g., using ethanol with acid catalysis) at the 3-position of the cyclobutane.

- Carboxylic Acid Formation : Oxidation of a methyl group or hydrolysis of nitriles/esters.

Q. Optimization Parameters :

- Temperature : Prolonged heating (75–80°C for 48–120 hours) improves yield but risks side reactions like ring-opening .

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions control esterification/transesterification .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

Key analytical techniques include:

Q. What functional group transformations are feasible for this compound, and what reagents are required?

- Esterification : React with methanol/H₂SO₄ to form methyl esters .

- Amidation : Use carbodiimides (e.g., DCC) with amines for peptide coupling .

- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol .

- Decarboxylation : Heating with quinoline/Cu powder removes CO₂ to yield 3,3-diethoxy-1-methylcyclobutane .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

- DFT Calculations : Assess strain energy (~110 kJ/mol for cyclobutane) and transition states for ring-opening via retro-[2+2] pathways .

- MD Simulations : Predict solvent effects (e.g., ethanol stabilizes ethoxy groups via H-bonding) .

- Example : AI-driven retrosynthesis tools (e.g., Template_relevance models) propose viable routes using PubChem/PISTACHIO datasets .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Contradictions :

- Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no effect .

Resolution Strategies : - Assay Standardization : Control cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models.

- Metabolite Profiling : LC-MS to detect degradation products (e.g., ethoxy group hydrolysis) that may alter activity .

- Docking Studies : Compare binding to COX-2 vs. off-targets like PPAR-γ .

Q. What kinetic parameters govern the esterification of this compound, and how do steric effects influence reaction rates?

- Kinetic Analysis :

- Steric Effects :

- Ethoxy groups at 3-position hinder nucleophilic attack, reducing k by 30% vs. unsubstituted analogs .

- Methyl group at 1-position increases torsional strain, accelerating ring-opening side reactions .

Q. How can batch-to-batch variability in purity be minimized during large-scale synthesis?

Quality Control Measures :

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Degradation Pathways :

- Stabilization Strategies :

- Buffered solutions (pH 6–7) and low-temperature storage (−20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.